(S)-4-Benzyl-2-oxazolidinone

Catalog No.
S668539
CAS No.
90719-32-7
M.F
C10H11NO2
M. Wt
177.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyl-2-oxazolidinone

CAS Number

90719-32-7

Product Name

(S)-4-Benzyl-2-oxazolidinone

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

InChI Key

OJOFMLDBXPDXLQ-VIFPVBQESA-N

SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2

Synonyms

(4S)-4-(Phenylmethyl)-2-oxazolidinone; (-)-4-Benzyl-2-oxazolidinone; (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one; (4S)-4-Benzyl-1,3-oxazolidin-2-one; (4S)-Benzyloxazolidin-2-one;

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=CC=C2

Asymmetric Synthesis:

(S)-4-Benzyl-2-oxazolidinone serves as a versatile building block in asymmetric synthesis due to its readily available chiral center and diverse reactivity. It can be employed as a chiral auxiliary or catalyst for the enantioselective synthesis of various valuable compounds, including pharmaceuticals, agrochemicals, and natural products.

Medicinal Chemistry:

The structural features of (S)-4-Benzyl-2-oxazolidinone have sparked interest in its potential as a therapeutic agent. Studies have explored its activity against various diseases, including:

  • Cancer: Research suggests that (S)-4-Benzyl-2-oxazolidinone may exhibit anti-cancer properties by targeting specific pathways involved in tumor cell growth and proliferation.
  • Neurodegenerative diseases: Some studies have investigated the potential neuroprotective effects of (S)-4-Benzyl-2-oxazolidinone, suggesting its ability to protect neurons from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

(S)-4-Benzyl-2-oxazolidinone is a chiral compound with the empirical formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol. It contains an oxazolidinone ring, which is a five-membered heterocyclic structure featuring both nitrogen and oxygen atoms. This compound is characterized by a benzyl substituent at the 4-position of the oxazolidinone ring, contributing to its unique properties and reactivity. The compound is often used in pharmaceutical applications due to its potential as an intermediate in the synthesis of various bioactive molecules .

  • Chiral Recognition: The benzyl group and the stereocenter of (S)-4-Benzyl-2-oxazolidinone interact with the carbonyl compound to form a diastereomeric enolate intermediate. Diastereomers are stereoisomers that are not mirror images.
  • Controlled Reactivity: The diastereomeric enolate intermediate has a specific geometry around the newly formed carbon-carbon bond. This geometry directs the reaction with the electrophile to favor the formation of the desired enantiomer.
  • Regeneration: After the electrophilic reaction, the (S)-4-Benzyl-2-oxazolidinone auxiliary can be recovered and used in subsequent reactions.
  • Wearing gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.
, including:

  • Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: It can act as a precursor in cyclization reactions to form more complex structures, such as other oxazolidinones or related heterocycles.
  • Reduction Reactions: The carbonyl group in the oxazolidinone can be reduced to alcohols or other functional groups, modifying its reactivity and biological activity .

(S)-4-Benzyl-2-oxazolidinone has been studied for its biological activities, particularly its potential as an antibacterial agent. It serves as an intermediate in the synthesis of oxazolidinone antibiotics, which are known for their efficacy against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antimicrobial effects .

The synthesis of (S)-4-Benzyl-2-oxazolidinone can be achieved through various methods:

  • Enantioselective Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (S)-enantiomer.
  • Cyclization from Amino Acids: Starting from amino acids such as phenylalanine, which undergoes cyclization and subsequent reactions to yield (S)-4-Benzyl-2-oxazolidinone.
  • Reduction and Rearrangement: Involves the reduction of precursors followed by rearrangement to form the oxazolidinone ring .

(S)-4-Benzyl-2-oxazolidinone has several important applications:

  • Pharmaceutical Intermediates: It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics.
  • Chiral Auxiliary: Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, aiding in the production of other chiral compounds.
  • Research: It serves as a model compound in studies related to drug design and development due to its structural features .

Studies on (S)-4-Benzyl-2-oxazolidinone have focused on its interactions with biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to ribosomal RNA highlight its mechanism of action as an antibiotic.
  • Receptor Interaction: Research has also explored its potential interactions with various receptors relevant to pharmacology, providing insights into its biological activity .

Several compounds share structural similarities with (S)-4-Benzyl-2-oxazolidinone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-4-Isopropyl-2-oxazolidinoneIsopropyl group at 4-positionUsed in similar pharmaceutical applications
(S)-4-(Phenylmethyl)-2-oxazolidinonePhenylmethyl substituent at 4-positionKnown for enhanced antibacterial properties
(S)-4-(Benzylidene)-2-oxazolidinoneBenzylidene group instead of benzylExhibits different reactivity patterns

(S)-4-Benzyl-2-oxazolidinone is unique due to its specific benzyl substitution, which influences both its chemical reactivity and biological activity compared to these similar compounds. Its role as an intermediate in antibiotic synthesis further distinguishes it within this class of compounds .

XLogP3

1.7

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (94.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

90719-32-7

Wikipedia

(S)-4-Benzyl-2-oxazolidinone

Dates

Modify: 2023-08-15
Aquino et al. A biomimetic polyketide-inspired approach to small-molecule ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1200, published online 20 November 2011 http://www.nature.com/nchem

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